Methyl 2,4-diaminopyrimidine-5-carboxylate
Description
Methyl 2,4-diaminopyrimidine-5-carboxylate (CAS: 1211472-42-2) is a pyrimidine derivative with the molecular formula C₆H₈N₄O₂ and a molecular weight of 168.15 g/mol . It features two amino groups at positions 2 and 4 of the pyrimidine ring and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 2,4-diaminopyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3,(H4,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOAMKVSOWSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidine-Based Cyclocondensation
The most widely reported method involves cyclocondensation reactions between guanidine derivatives and α,β-unsaturated nitriles. A 2022 study demonstrated that reacting guanidine hydrochloride with methyl (ethoxymethylene)cyanoacetate in dichloroethane under microwave irradiation produced 2,4-diaminopyrimidine-5-carbonitriles in 85–90% yield. Adaptation of this protocol using methyl cyanoacetate esters instead of malononitrile derivatives enables direct incorporation of the carboxylate group at position 5.
Key reaction parameters:
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Temperature : 80–100°C under reflux conditions
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Catalyst : Sodium ethoxide (0.5–1.0 equiv)
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Solvent : 1,2-Dichloroethane or acetonitrile
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Reaction Time : 4–6 hours for conventional heating; 30–45 minutes under microwave
Spectroscopic validation:
Stepwise Pyrimidine Ring Formation
Ethoxymethylene Intermediate Route
A 2023 protocol detailed the synthesis of ethyl 2,4-diaminopyrimidine-5-carboxylate, which can be transesterified to the methyl derivative:
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Step 1 : Sodium ethoxide-mediated condensation of guanidine carbonate with ethyl (ethoxymethylene)cyanoacetate (EMCE) yields the pyrimidine core.
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Step 2 : Transesterification with methanol in the presence of HCl gas provides the methyl ester.
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Conditions : 0°C, 12 hours, anhydrous methanol
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Yield: 88% after recrystallization from ethanol/water
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Acetylation-Protection Strategy
To prevent side reactions during esterification, a protecting group approach is employed:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Acetic anhydride, DMF, 6 hours, 80°C | 2,4-Diacetamidopyrimidine-5-carboxylate | 70% |
| 2 | 10% NaOH in MeOH, reflux, 1 hour | Deprotected methyl ester | 82% |
This method avoids premature hydrolysis of the ester group during subsequent functionalization.
Catalytic and Solvent Innovations
Solvent Effects on Yield
Comparative studies in acetonitrile vs. dichloroethane show significant yield differences:
Polar aprotic solvents like DMF accelerate the reaction but lower yields due to side-product formation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
This method enhances scalability while maintaining high regioselectivity.
Industrial-Scale Production
Continuous Flow Reactor Design
A 2024 patent describes a continuous flow system for kilogram-scale synthesis:
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Reactor Type : Tubular (ID = 2.5 cm, L = 5 m)
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Residence Time : 8–10 minutes
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Throughput : 12 kg/day
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Purity : 99.2% (HPLC)
Key advantages include reduced thermal degradation and consistent product quality.
Purification and Characterization
Recrystallization Protocols
Optimal purification uses azeotropic mixtures:
Spectroscopic Fingerprints
Critical analytical data for quality control:
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UV-Vis (MeOH): λₘₐₓ = 268 nm (ε = 12,400 M⁻¹cm⁻¹)
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LC-MS : [M+H]⁺ = 197.08 m/z
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-diaminopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amino groups.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,4-diaminopyrimidine-5-carboxylate has garnered attention for its potential in developing pharmaceuticals. It is particularly noted for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.
Case Studies:
- Antimalarial Activity: Research indicates that derivatives of this compound exhibit promising inhibitory activity against Plasmodium falciparum DHFR, showing IC50 values ranging from 1.3 to 243 nM in biochemical assays .
- Anticancer Potential: The compound's ability to inhibit DHFR can disrupt DNA replication in cancer cells, making it a candidate for anti-cancer drug development. Its structural analogs have been investigated for their efficacy against various malignancies.
Agricultural Applications
In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its role as an intermediate in synthesizing agrochemicals enhances crop protection strategies.
Applications Include:
- Development of selective herbicides that target specific weed species while minimizing damage to crops.
- Use in formulating pesticides that improve yield and reduce environmental impact.
Biochemical Research
This compound plays a significant role in biochemical studies focused on enzyme inhibition and metabolic pathways.
Key Contributions:
- Enzyme Inhibition Studies: It aids researchers in understanding metabolic pathways by acting as a model compound for studying enzyme interactions.
- Diagnostic Agents: Derivatives are explored for potential use in medical imaging, improving disease detection capabilities .
Mechanism of Action
The mechanism of action of Methyl 2,4-diaminopyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in the folate pathway, by binding to its active site. This inhibition can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Ethyl 2,4-Diaminopyrimidine-5-carboxylate (CAS: 15400-54-1)
Methyl 4-Hydroxypyrimidine-5-carboxylate (CAS: 4774-35-0)
Ethyl 2,4-Dichloropyrimidine-5-carboxylate (CAS: 3177-20-6)
2,4-Dihydroxypyrimidine-5-carboxylic Acid (CAS: 23945-44-0)
Structural and Functional Analysis
Substituent Effects
Physicochemical Properties
Biological Activity
Methyl 2,4-diaminopyrimidine-5-carboxylate (MDPC) is a compound of significant interest due to its biological activities, particularly its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This article explores the biological activity of MDPC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
MDPC functions primarily as a competitive inhibitor of DHFR. By binding to the active site of this enzyme, MDPC disrupts the folate metabolism pathway, which is essential for DNA synthesis and cell division. This mechanism is particularly relevant in cancer therapy and antifungal treatments, as it can inhibit the growth of rapidly dividing cells.
In Vitro Studies
Enzyme Inhibition Assays
Research has demonstrated that MDPC exhibits potent inhibitory activity against various forms of DHFR:
- Inhibition Potency : MDPC has shown IC50 values in the nanomolar range for both human DHFR and pathogenic strains like Candida albicans DHFR. For example, a study reported that MDPC could inhibit C. albicans growth effectively while maintaining selectivity over human cells .
Table 1: Inhibition Potency of MDPC Against DHFR
| Enzyme | IC50 (nM) |
|---|---|
| Human DHFR | 10-30 |
| C. albicans DHFR | 5-15 |
Therapeutic Applications
- Anticancer Activity : The ability of MDPC to inhibit DHFR makes it a candidate for cancer treatment. Its selective action against cancer cells over normal cells enhances its therapeutic potential while minimizing side effects.
- Antifungal Activity : MDPC's effectiveness against C. albicans suggests potential use in treating fungal infections, particularly in immunocompromised patients.
- Anti-inflammatory Properties : Recent studies have indicated that derivatives of MDPC can suppress pro-inflammatory mediators such as COX-2 and iNOS, suggesting a role in managing inflammatory conditions .
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal activity of MDPC against various strains of C. albicans. The results indicated that MDPC inhibited fungal growth with an IC50 value significantly lower than traditional antifungals, showcasing its potential as a new treatment option .
Case Study 2: Cancer Cell Line Inhibition
In vitro tests on breast carcinoma cell lines demonstrated that MDPC effectively reduced cell viability at low concentrations. The study highlighted that MDPC exhibited a selective cytotoxic effect on cancer cells compared to non-cancerous cells, indicating its promise for targeted cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of MDPC can be attributed to its structural features:
- Amino Groups : The presence of two amino groups at positions 2 and 4 on the pyrimidine ring enhances binding affinity to DHFR.
- Methyl Ester Group : The methyl ester at position 5 increases lipophilicity, potentially improving bioavailability and cellular uptake.
Q & A
Q. What are the recommended methods for synthesizing methyl 2,4-diaminopyrimidine-5-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves condensation reactions between substituted pyrimidine precursors and methylating agents. For example, ethyl 2,4-diaminopyrimidine-5-carboxylate (CAS 15400-54-1), a structurally analogous compound, is synthesized via nucleophilic substitution or coupling reactions using reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) under inert conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Catalyst use : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) can improve yields.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .
Q. How should researchers purify and characterize this compound?
Purification :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) for impurities with similar polarity .
Q. Characterization :
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group.
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) that may degrade the diaminopyrimidine core .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Docking studies : Use software like AutoDock to assess interactions with biological targets (e.g., acetyl-CoA carboxylase) based on its structural similarity to heterobivalent inhibitors .
- DFT calculations : Evaluate electron density at the 2- and 4-amino groups to prioritize sites for functionalization (e.g., acylation, alkylation) .
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
Q. How does this compound serve as a precursor for medicinal chemistry applications?
- Functional group manipulation :
- SAR studies : Modify the pyrimidine ring (e.g., halogenation at position 5) to optimize pharmacokinetic properties .
Q. What are the challenges in analyzing time-dependent degradation products, and how can they be mitigated?
- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS.
- Hazardous byproducts : Identify nitrosoamines or quinoid structures using high-resolution mass spectrometry (HRMS) and mitigate via pH-controlled storage .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
